O-(4-Methylphenyl)-L-serine
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Overview
Description
O-(4-Methylphenyl)-L-serine: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a 4-methylphenyl group attached to the oxygen atom of the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Methylphenyl)-L-serine can be achieved through several methods. One common approach involves the reaction of L-serine with 4-methylphenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable catalysts, can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: O-(4-Methylphenyl)-L-serine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, O-(4-Methylphenyl)-L-serine can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme-substrate interactions, as it can mimic the structure of natural amino acids. It can also be used in the development of enzyme inhibitors or activators .
Medicine: Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of diseases where amino acid analogs play a role .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of O-(4-Methylphenyl)-L-serine involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor for enzymes that recognize amino acid structures. The pathways involved may include the inhibition of enzyme activity or the modulation of signaling pathways that rely on amino acid interactions .
Comparison with Similar Compounds
4-Methylphenylalanine: Similar in structure but with a phenylalanine backbone instead of serine.
4-Methylphenylglycine: Another similar compound with a glycine backbone.
4-Methylphenylthreonine: Similar but with a threonine backbone
Uniqueness: O-(4-Methylphenyl)-L-serine is unique due to its specific combination of the 4-methylphenyl group and the serine backbone. This unique structure allows it to interact with biological targets in ways that other similar compounds may not, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-3-(4-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
RRMJPKXTYHCNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C(=O)O)N |
Origin of Product |
United States |
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